2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a bromo-ethylphenoxy group and a nitrophenyl carbamothioyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromo-4-ethylphenol with chloroacetyl chloride to form 2-(2-bromo-4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 3-nitrophenyl isothiocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-nitrophenyl 3-bromo-2,2-diethoxypropionate
Uniqueness
2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain reactions, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C17H16BrN3O4S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C17H16BrN3O4S/c1-2-11-6-7-15(14(18)8-11)25-10-16(22)20-17(26)19-12-4-3-5-13(9-12)21(23)24/h3-9H,2,10H2,1H3,(H2,19,20,22,26) |
InChI Key |
AGVAGOUYGIRARA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.